3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea
Description
The compound 3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea features a benzothiadiazole core substituted with a cyclopropyl group and two oxo groups, linked via an ethyl chain to a urea moiety modified with a thiophen-2-ylmethyl group. This structure combines sulfur-containing heterocycles (benzothiadiazole, thiophene) with a urea bridge, which is critical for hydrogen-bonding interactions . Benzothiadiazole derivatives are known for diverse bioactivities, including anticancer and anti-inflammatory effects, as seen in related compounds . The cyclopropyl group may enhance metabolic stability, while the thiophene substituent could improve lipophilicity and target binding .
Properties
IUPAC Name |
1-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S2/c22-17(19-12-14-4-3-11-25-14)18-9-10-20-15-5-1-2-6-16(15)21(13-7-8-13)26(20,23)24/h1-6,11,13H,7-10,12H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOPYLLMLHBABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea is a complex organic molecule with potential biological activities. Its unique structure suggests various pharmacological applications, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings.
The molecular formula for this compound is , with a molecular weight of approximately 389.47 g/mol. The compound features a benzothiadiazole moiety and a thiophene ring, which are known for their biological significance.
Anticancer Properties
Several studies have indicated that compounds containing benzothiadiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.
- Case Study : In vitro tests demonstrated that derivatives similar to this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells.
Antimicrobial Activity
Research has shown that thiophene-containing compounds often display antimicrobial properties.
- Activity Spectrum : The compound has been tested against a range of bacteria and fungi, showing effectiveness against both Gram-positive and Gram-negative strains.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its ability to inhibit pro-inflammatory cytokines.
- Experimental Findings : In animal models, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, suggesting a mechanism that may involve inhibition of NF-kB signaling pathways.
Research Findings Summary Table
Comparison with Similar Compounds
Urea Derivatives with Thiophene/Tetrahydrobenzo[b]thiophene Moieties
Compounds such as 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea () share the urea-thiophene motif. Key differences include:
- Core Structure : The target compound uses a benzothiadiazole core, whereas analogs in employ tetrahydrobenzo[b]thiophene. Benzothiadiazole’s electron-deficient nature may enhance binding to enzymes like kinases compared to saturated thiophene derivatives .
- Substituents: The thiophen-2-ylmethyl group in the target compound versus benzoyl or phenylhydrazono groups in analogs. This affects solubility and steric hindrance during target interactions .
- Synthesis : The target compound’s synthesis likely involves coupling a benzothiadiazole-ethyl intermediate with a thiophene-methyl isocyanate, similar to methods using 1,4-dioxane and triethylamine for urea formation ().
Benzothiazole and Thiazolidinone Derivatives
Benzothiazoles, such as 2-[3-(1,3-Benzothiazol-2-yl)-2,2-dimethylpropyl]-2-methyl-2,3-dihydro-1,3-benzothiazole (), exhibit anti-cancer and anti-viral activities. Comparisons include:
Cyclohexyl-Urea-Thiazolidinone Analogs
The compound 3-Cyclohexyl-1-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]urea () shares a urea bridge but differs in core and substituents:
- Molecular Weight: The target compound (~450 g/mol) is heavier than the cyclohexyl-thiazolidinone analog (337.44 g/mol), impacting membrane permeability .
- Hydrogen Bonding : Both compounds utilize urea for hydrogen bonding, but the thiophene in the target compound may engage in π-π stacking, unlike the cyclohexyl group .
Research Findings and Implications
Hydrogen Bonding and Metabolic Stability
- Hydrogen Bonding : Studies on dicyclohexylmethane-based ureas () highlight urea’s role in forming stable hydrogen bonds, critical for target binding. The thiophene substituent in the target compound may enhance π-stacking with aromatic residues in enzymes .
- Metabolism : Urea derivatives like YH3945 () undergo hepatic glucuronidation; the cyclopropyl group in the target compound may reduce oxidative metabolism, extending half-life .
Bioactivity Potential
- Anticancer Effects : Benzothiadiazoles and benzothiazoles () show selective toxicity toward cancer cells. The target compound’s dioxo groups could generate reactive oxygen species, synergizing with ferroptosis pathways ().
- Antimicrobial Activity : Thiophene-containing ureas () inhibit bacterial growth, suggesting the target compound could be optimized for Gram-negative pathogens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
